

Application Notes & Protocols: Selective Modification of Lysine Residues with N-(Benzoyloxy)alanine

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Compound of Interest		
Compound Name:	N-(Benzoyloxy)alanine	
Cat. No.:	B15415452	Get Quote

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Introduction

The selective modification of amino acid residues on proteins is a cornerstone of modern chemical biology and drug development. It enables the precise attachment of payloads such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains to create advanced diagnostics, antibody-drug conjugates (ADCs), and biotherapeutics with enhanced properties. Lysine, with its solvent-exposed and nucleophilic ϵ -amino group, is a frequent target for such modifications.

This document provides detailed application notes and protocols for the selective modification of lysine residues using **N-(Benzoyloxy)alanine**, a novel acylating agent. This reagent functions as an activated ester, facilitating the formation of a stable amide bond with the primary amine of lysine under controlled, biocompatible conditions. The methodology described herein is based on the well-established principles of lysine acylation, analogous to the widely used N-hydroxysuccinimide (NHS) esters.[1][2]

Principle of Reaction

The selective modification of lysine with **N-(Benzoyloxy)alanine** proceeds via a nucleophilic acyl substitution reaction. The ε -amino group (NH₂) of a lysine residue, in its deprotonated,





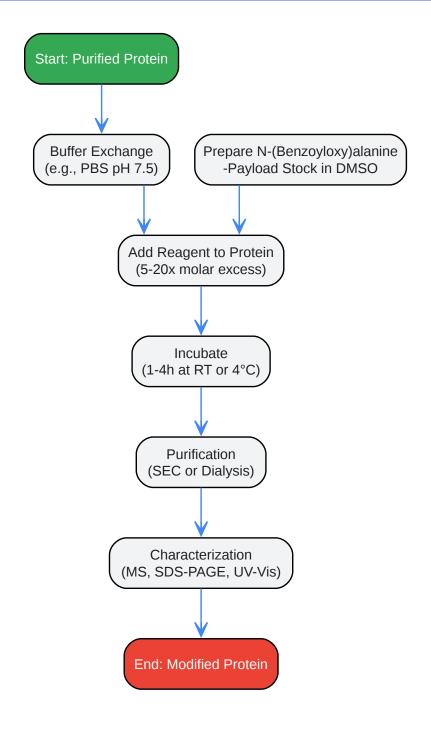


nucleophilic state, attacks the carbonyl carbon of the **N-(Benzoyloxy)alanine**. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the benzoyloxy-N-alanine moiety as a leaving group and forming a stable amide bond between the target protein and the desired payload.

The selectivity for lysine residues is primarily achieved by controlling the reaction pH. The pKa of the ϵ -amino group of lysine is approximately 10.5, while the pKa of the N-terminal α -amino group is around 8.0.[3] By maintaining the reaction pH between 7.0 and 9.0, a sufficient population of lysine residues will be deprotonated and thus reactive, while minimizing side reactions with other nucleophilic residues like serine, tyrosine, or histidine.[1][3]

Reaction Mechanism Diagram





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